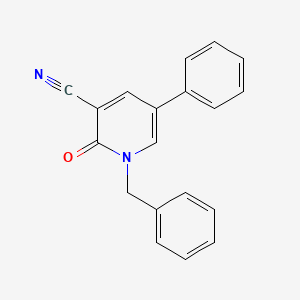

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

説明

特性

IUPAC Name |

1-benzyl-2-oxo-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c20-12-17-11-18(16-9-5-2-6-10-16)14-21(19(17)22)13-15-7-3-1-4-8-15/h1-11,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQOGCJYUBEXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

化学反応の分析

Types of Reactions: 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

科学的研究の応用

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

Industry: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile and related pyridinecarbonitrile derivatives. Key variations include substituents at positions 1, 3, and 5, as well as ring modifications.

Key Observations:

The benzyl group in the target compound may enhance aromatic interactions. Position 5: Electron-withdrawing groups (e.g., trifluoromethylphenyl in ) increase stability and lipophilicity, while azo groups () confer chromophore properties but raise toxicity concerns. Carbonitrile at Position 3: A consistent feature across analogs, suggesting its role as a reactive site for further derivatization.

Ring System Variations :

- The tetrahydro-pyrimidine analog () diverges from the dihydropyridine core, likely altering electronic properties and bioavailability.

Safety and Regulatory Status: Compounds with azo groups (e.g., ) are prohibited in dyes due to carcinogenic risks. The methoxy derivative () is classified as toxic (Category III), highlighting the impact of substituents on hazard profiles.

生物活性

1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its antiproliferative effects against cancer cells and its antiviral activity.

Synthesis

The synthesis of 1-benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions that can be optimized for yield and purity. Various synthetic pathways have been explored, including one-pot reactions that simplify the process while maintaining efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to 1-benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile. In particular, its derivatives have shown promising results in inhibiting the proliferation of cancer cell lines.

Table 1: Antiproliferative Activity Against Colorectal Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison with Standards |

|---|---|---|---|

| 3a | LoVo | 14.99 | Better than Oxaliplatin |

| 3b | LoVo | 19.55 | Comparable |

| 3g | HCT-116 | 11.79 | 1.7 times more active |

| Oxaliplatin | LoVo | 19.51 | Standard |

| 5-FU | HCT-116 | 19.99 | Standard |

The compound 3g exhibited an IC50 of 11.79 µM against HCT-116 cells, demonstrating superior activity compared to conventional chemotherapy agents such as oxaliplatin and 5-fluorouracil (5-FU) .

Antiviral Activity

In addition to its anticancer properties, certain derivatives of pyridinecarbonitrile compounds have shown antiviral activity against HIV. For instance, compounds featuring similar structural motifs demonstrated low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 and clinically relevant mutants .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the aryl substituent significantly influence the biological activity of these compounds. For example:

- The presence of polar groups in specific positions enhances anticancer efficacy.

- Substituents at position 2 or 3 of the aryl ring were found to be crucial for improved activity .

Case Studies

Several case studies have documented the efficacy of these compounds in vitro:

- Colorectal Cancer Study : A series of synthesized compounds were tested against LoVo and HCT-116 cell lines using the MTT assay. The results indicated that several derivatives had comparable or superior activity to established chemotherapeutics .

- HIV Inhibition Study : A separate investigation assessed the antiviral properties of related compounds against HIV strains. The findings revealed promising inhibitory effects, suggesting potential therapeutic applications in virology .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent condensation reactions. A general procedure involves refluxing a mixture of substituted acetophenones, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Key optimization parameters include:

- Catalyst : Ammonium acetate acts as both a catalyst and a source of ammonia for cyclization.

- Solvent : Ethanol is preferred due to its polarity and ability to dissolve reactants while facilitating precipitation of the product.

- Reaction Time : Extended reflux (up to 20 hours) improves yields by ensuring complete cyclization.

Post-synthesis, crystallization from DMF/ethanol (1:2) enhances purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, safety glasses, and nitrile gloves to avoid skin/eye contact .

- Engineering Controls : Conduct reactions in fume hoods to mitigate inhalation risks.

- Decontamination : Wash hands thoroughly after handling and dispose of contaminated gloves per institutional guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Resolves aromatic protons (δ 6.78–7.66 ppm) and detects NH signals (e.g., δ 6.08 ppm for –NHs) .

- IR Spectroscopy : Identifies key functional groups (e.g., nitrile stretch at ~2212 cm⁻¹ and carbonyl at ~1640–1680 cm⁻¹) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound?

Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

Q. How should contradictory spectral data (e.g., NMR peak splitting) be interpreted?

Unexpected splitting in ¹H NMR may arise from tautomerism between keto-enol forms or steric hindrance altering proton environments. For example:

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts like dimeric species or incomplete cyclized intermediates may form due to:

Q. How can computational modeling aid in studying this compound’s reactivity?

Q. What precautions are necessary when scaling up synthesis for preclinical studies?

Q. Which analytical methods are recommended for assessing purity in biologically active derivatives?

Q. How can in vitro biological activity assays be designed for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。